molecular formula C13H17BF2O3 B8120844 2,4-Difluoro-6-methoxyphenylboronic Acid Pinacol Ester

2,4-Difluoro-6-methoxyphenylboronic Acid Pinacol Ester

Cat. No.: B8120844
M. Wt: 270.08 g/mol
InChI Key: HEEWDJNWNJEFFH-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 6 position. The boronic acid group is esterified with pinacol, a diol, to form the pinacol ester. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2,4-difluoro-6-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the pure product .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond . The compound’s unique substitution pattern enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which provides a balance of electronic effects that enhance its performance in cross-coupling reactions. The presence of both electron-withdrawing fluorine atoms and the electron-donating methoxy group makes it highly versatile in various synthetic applications .

Properties

IUPAC Name

2-(2,4-difluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEWDJNWNJEFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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